Benzyl[(2-methylphenyl)methyl]amine
Overview
Description
Mechanism of Action
Target of Action
Benzyl[(2-methylphenyl)methyl]amine is a complex organic compound. Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
For instance, they can participate in N-alkylation reactions with alcohols, a process catalyzed by metal complexes . This reaction is part of the borrowing hydrogen methodology, which is an atom-economic and highly efficient process .
Biochemical Pathways
Benzylic amines are known to be involved in various chemical reactions, such as decarboxylative transamination, which produces a variety of arylmethylamines . These reactions can potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, presence of other compounds, and the specific biological environment can impact the compound’s reactivity and effectiveness .
Biochemical Analysis
Biochemical Properties
Benzyl[(2-methylphenyl)methyl]amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of amines. The interaction between this compound and MAO-B results in the formation of benzaldehyde . This interaction is crucial for understanding the metabolic pathways and potential therapeutic applications of the compound.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For example, its interaction with MAO-B leads to enzyme inhibition, resulting in the accumulation of benzaldehyde . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as MAO-B, leading to the formation of benzaldehyde . This interaction is a key step in the compound’s metabolic pathway, influencing the levels of metabolites and the overall metabolic flux. Additionally, this compound can affect the activity of other enzymes and cofactors, further modulating metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl[(2-methylphenyl)methyl]amine can be synthesized through several methods. One common route involves the reaction of benzyl chloride with 2-methylbenzylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments helps in achieving high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Benzyl[(2-methylphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl[(2-methylphenyl)methyl]amine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research explores its potential in drug development and pharmaceutical applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
β-Methylphenethylamine: Shares structural similarities but differs in its biological activity and applications.
N-Benzylmethylamine: Similar in structure but has different reactivity and uses.
Uniqueness: Benzyl[(2-methylphenyl)methyl]amine is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized synthetic and research applications .
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-phenylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-13-7-5-6-10-15(13)12-16-11-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBDXBZYSGBRBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373453 | |
Record name | benzyl[(2-methylphenyl)methyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76122-58-2 | |
Record name | 2-Methyl-N-(phenylmethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76122-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | benzyl[(2-methylphenyl)methyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 76122-58-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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